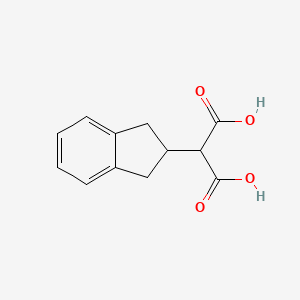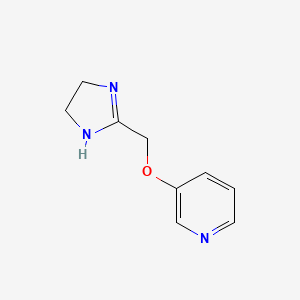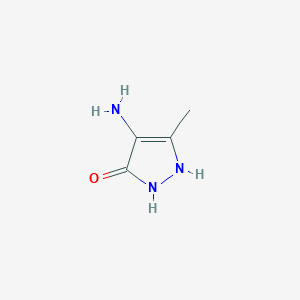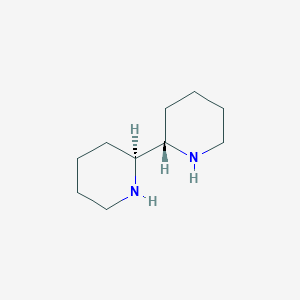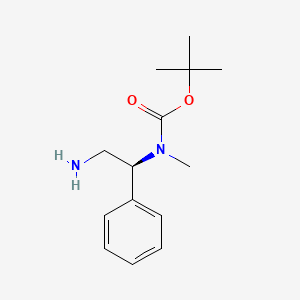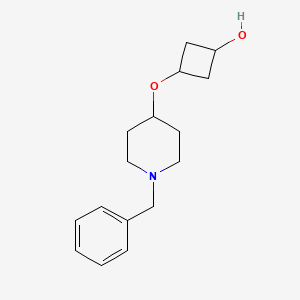
3-Amino-2-phenyl-4(1H)-quinolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-phenyl-4(1H)-quinolone is a heterocyclic compound that features a quinolone core structure with an amino group at the 3-position and a phenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-phenyl-4(1H)-quinolone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with benzyl alcohol under oxidative conditions. The reaction is carried out in the presence of a base such as t-BuONa and oxygen as the oxidant, yielding the desired quinolone derivative . Another method involves the use of microwave-assisted synthesis, where substituted anthranilic acid and acetic anhydride are heated under microwave irradiation to produce the quinolone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. The use of microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-phenyl-4(1H)-quinolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinolone core, potentially altering its biological activity.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which are of interest due to their potential pharmacological activities .
Applications De Recherche Scientifique
3-Amino-2-phenyl-4(1H)-quinolone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies related to DNA binding and enzyme inhibition.
Industry: The compound is used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Amino-2-phenyl-4(1H)-quinolone involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, potentially disrupting its function and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-methyl-quinazolin-4(3H)-one: Similar in structure but with a methyl group instead of a phenyl group.
2-Phenylquinazolin-4(3H)-one: Lacks the amino group at the 3-position.
3-Amino-2-phenyl-4(3H)-quinazolinone: Similar structure but with a different core ring system
Uniqueness
3-Amino-2-phenyl-4(1H)-quinolone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C15H12N2O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3-amino-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12N2O/c16-13-14(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15(13)18/h1-9H,16H2,(H,17,18) |
Clé InChI |
JPQIVZRKZOMRCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


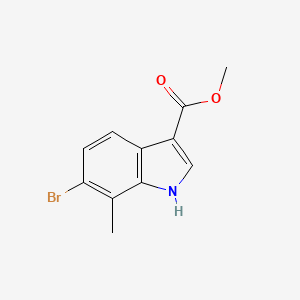
![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)
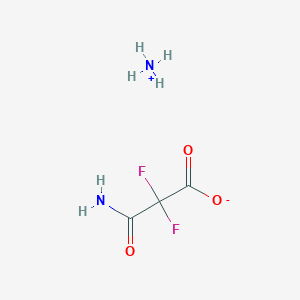
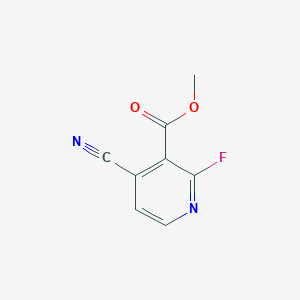
![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)
